molecular formula C6H16N2 B150038 Hexamethylenediamine CAS No. 124-09-4

Hexamethylenediamine

Cat. No. B150038
CAS RN: 124-09-4
M. Wt: 116.2 g/mol
InChI Key: NAQMVNRVTILPCV-UHFFFAOYSA-N
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Description

Hexamethylenediamine (HMDA), also known as hexane-1,6-diamine, is a colorless, low-melting solid . It is an organic compound with the formula H2N(CH2)6NH2 . The molecule is a diamine, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups . It is used almost exclusively for the production of polymers .


Synthesis Analysis

Hexamethylenediamine is produced by the hydrogenation of adiponitrile . The hydrogenation is conducted on molten adiponitrile diluted with ammonia . Typical catalysts being based on cobalt and iron . An alternative process uses Raney nickel as the catalyst and adiponitrile that is diluted with hexamethylenediamine itself (as the solvent) .


Molecular Structure Analysis

The molecular formula of Hexamethylenediamine is C6H16N2 . It consists of a hexamethylene hydrocarbon chain terminated with amine functional groups .


Chemical Reactions Analysis

Hexamethylenediamine is used as a reagent to modify acrylonitrile copolymers and to polycondense with compounds such as calcein . It can be used as a reactant for the synthesis of dialkyl hexamethylene-1,6-dicarbamate with alkyl carbamate in the presence of various metal catalysts via the transesterification reaction .


Physical And Chemical Properties Analysis

Hexamethylenediamine is a colorless solid (yellowish for some commercial samples) with a strong amine odor . It has a molar mass of 116.208 g·mol−1 . The density is 0.84 g/mL . It has a melting point of 39 to 42 °C and a boiling point of 204.6 °C . It is soluble in water .

Safety And Hazards

Hexamethylenediamine is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is harmful to aquatic life .

Future Directions

BASF decided to build a new hexamethylene diamine (HMD) plant in Chalampé, France. The new plant is set to increase BASF’s annual HMD production capacity to 260,000 metric tons. Production is expected to start in 2024 .

properties

IUPAC Name

hexane-1,6-diamine
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InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2
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InChI Key

NAQMVNRVTILPCV-UHFFFAOYSA-N
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Canonical SMILES

C(CCCN)CCN
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Molecular Formula

C6H16N2
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Related CAS

2088-79-1 (mono-hydrochloride), 6055-52-3 (di-hydrochloride)
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DSSTOX Substance ID

DTXSID5024922
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Molecular Weight

116.20 g/mol
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Physical Description

Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline], HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR., Colorless crystalline solid or clear liquid.
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Boiling Point

401 °F at 760 mmHg (NTP, 1992), 205 °C, 199-205 °C, 401 °F
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Flash Point

178 °F (NTP, 1992), 85 °C, 160 °F OC, 85 °C c.c., 178 °F
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, SOMEWHAT SOL IN ETHER, Water solubility = 2,460,000 mg/l at 4.5 °C, Solubility in water: soluble
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Density

(anhyd.) 0.799 at 140.0 °F (70% soln.) 0.933 at 20 °C (USCG, 1999), (anhyd) 0.799 at 60 °C (liquid), Relative density (water = 1): 0.93, 0.799 at 140 °F (70% sol), 0.933 at 20 °C
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Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (AIR= 1), Relative vapor density (air = 1): 3.8, 4.01
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Vapor Pressure

1.1 mmHg at 122 °F ; 3 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], Vapor pressure, Pa at 50 °C: 200, 1.1 mmHg at 122 °F, 3 mmHg at 140 °F
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Product Name

Hexamethylenediamine

Color/Form

COLORLESS LEAFLETS, RHOMBIC BIPYRAMIDAL PLATES

CAS RN

124-09-4, 73398-58-0
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Record name 1,6-HEXANEDIAMINE
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Melting Point

108 °F (NTP, 1992), 42 °C, 23-41 °C, 108 °F
Record name HEXAMETHYLENEDIAMINE, SOLID
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Record name HEXAMETHYLENE DIAMINE
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Record name HEXAMETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,6-HEXANEDIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/182
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

DE-A-2 429 293 discloses in Example 1 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from magnetite by reduction with hydrogen and doped with aluminum oxide, silicon dioxide, calcium oxide and vanadium pentoxide yields 98.22% of hexamethylenediamine comprising 1900 ppm of 1,2-diaminocyclohexane, and in Example 2 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from Labrador hematite ore (Fe2O3) by reduction with hydrogen and doped with aluminum oxide, silicon dioxide and calcium oxide yields 98.05% of hexamethylenediamine comprising 3500 ppm of 1,2-diaminocyclohexane.
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hematite
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Yield
98.05%

Synthesis routes and methods II

Procedure details

The first engineered pathway as shown in FIGS. 2 and 3 includes first decarboxylation of 2-ketopimelate to amino caproic acid as described above in the amino caproic engineered pathway (enzymatic steps I followed by enzymatic step 4 or enzymatic step II followed by enzymatic step 8). In some embodiments, an aldehyde dehydrogenase enzyme is expressed and catalyzes the conversion of the amino caproic acid to a 6-aminohexanal intermediate (enzymatic step 5) and a 1-amintransferase enzyme is expressed and catalyzes the conversion of the 6-aminohexanal to HMD (enzymatic step 6). Alternatively, the engineered pathway comprises a phosphorylation step (using a kinase) before the dehydrogenation and the amino transfer enzymatic reactions described above. One should appreciate that the phosphorylation step and the dehydrogenation steps are analogous to the phosphorylation step (catalyzed by an aspartokinase EC 2.7.2.4) and the dehydrogenation step (catalyzed by EC 1.2.1.11 enzyme) involved in the synthesis of aspartate semialdehyde in the Lysine pathway. According to the second engineered pathway, the conversion of 2-aminopimelate produced from α-ketopimelate (enzymatic step II, FIG. 3) to hexamethylenediamine consists of enzymatic steps 9, 10 or 11, and 12 which combine enzymes or homologous enzymes characterized in the Lysine biosynthetic IV pathway. The pathway includes the following substrate to product conversions:
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amino
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexamethylenediamine
Reactant of Route 2
Hexamethylenediamine
Reactant of Route 3
Hexamethylenediamine
Reactant of Route 4
Hexamethylenediamine
Reactant of Route 5
Hexamethylenediamine
Reactant of Route 6
Hexamethylenediamine

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